3,5-Dichloro-8-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
3,5-Dichloro-8-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the family of benzothiadiazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorine and trifluoromethyl groups in the structure enhances its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 3,5-Dichloro-8-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3,5-Dichloro-8-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can lead to the formation of thiadiazine derivatives with different substituents.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an antihypertensive and diuretic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-8-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit urease, an enzyme involved in the hydrolysis of urea, thereby exhibiting antimicrobial activity . The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
3,5-Dichloro-8-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared with other benzothiadiazine derivatives such as chlorothiazide and hydrochlorothiazide. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications . The presence of trifluoromethyl and chlorine groups in this compound makes it unique and potentially more potent in certain applications.
Properties
Molecular Formula |
C8H3Cl2F3N2O2S |
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Molecular Weight |
319.09 g/mol |
IUPAC Name |
3,5-dichloro-8-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H3Cl2F3N2O2S/c9-4-2-1-3(8(11,12)13)6-5(4)14-7(10)15-18(6,16)17/h1-2H,(H,14,15) |
InChI Key |
IMNDSHLPSFSYRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)S(=O)(=O)N=C(N2)Cl)Cl |
Origin of Product |
United States |
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